molecular formula C9H14F2O B8265165 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol

Cat. No.: B8265165
M. Wt: 176.20 g/mol
InChI Key: LMNSXLWGYIKPNJ-UHFFFAOYSA-N
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Description

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol is a chemical compound with the molecular formula C9H14F2O and a molecular weight of 176.20 g/mol . This compound is characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the spiro carbon, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms into the spirocyclic structure. This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Reduction to Alcohol: The final step involves the reduction of the intermediate to form the desired alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and fluorine atoms make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications. The compound’s unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.

    Industry: Used in the development of advanced materials and specialty chemicals. Its unique properties can be leveraged to create materials with specific characteristics, such as increased durability or enhanced performance.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its effectiveness.

Comparison with Similar Compounds

2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol can be compared with other similar compounds, such as:

    2-(2,2-Difluorocyclohexyl)ethanol: Similar structure but lacks the spirocyclic feature.

    2-(2,2-Difluoropropyl)ethanol: Smaller structure with fewer carbon atoms.

    2-(2,2-Difluorobutyl)ethanol: Longer carbon chain but lacks the spirocyclic structure.

The uniqueness of this compound lies in its spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluorospiro[3.3]heptan-6-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNSXLWGYIKPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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